molecular formula C13H13N3O B7513346 N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide

N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide

Cat. No. B7513346
M. Wt: 227.26 g/mol
InChI Key: ZYDNATOWIHMRBU-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MP-10 is a member of the pyridine-based ligands family and is known for its ability to bind to certain receptors in the body.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide involves its ability to bind to the nAChRs. When N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide binds to these receptors, it can either activate or inhibit their function, depending on the specific receptor subtype and the concentration of the compound. This binding can lead to changes in the levels of neurotransmitters in the brain, which can affect various physiological processes.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in the body. Studies have demonstrated that N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can improve cognitive function, reduce inflammation, and modulate the release of certain neurotransmitters. Additionally, N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in lab experiments is its ability to selectively bind to certain receptor subtypes, which can allow researchers to study the specific effects of these receptors on various physiological processes. Additionally, N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to using N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in lab experiments. One of the primary limitations is its potential toxicity, particularly at high concentrations. Additionally, N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide may have off-target effects, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, researchers may investigate the effects of N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide on other receptor subtypes and their potential therapeutic applications.
Another area of interest is the development of new synthesis methods for N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, which may allow for the creation of more potent and selective compounds. Finally, researchers may investigate the potential use of N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in combination with other compounds, which may enhance its therapeutic effects while reducing potential side effects.
Conclusion:
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. Its ability to selectively bind to certain receptor subtypes, particularly the nAChRs, makes it a promising candidate for the treatment of various diseases. While there are limitations to using N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study.

Synthesis Methods

The synthesis method for N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide involves a series of chemical reactions that result in the formation of the compound. One of the most common methods used to synthesize N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide is through the reaction of 2-bromo-3-picoline with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of a palladium catalyst. Other methods involve the use of different reagents and catalysts to achieve the desired product.

Scientific Research Applications

N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been studied for its potential applications in the field of medicine. One of the primary areas of research is its ability to bind to certain receptors in the body, particularly the nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a variety of physiological processes, including neurotransmission, muscle contraction, and inflammation. By binding to these receptors, N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide may have potential therapeutic applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-16(10-11-5-4-7-14-9-11)13(17)12-6-2-3-8-15-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDNATOWIHMRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide

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